Cas no 20697-04-5 (2-(3-Chlorophenyl)oxirane)

2-(3-Chlorophenyl)oxirane is a chlorinated aromatic epoxide with the molecular formula C₈H₇ClO. This compound features a reactive oxirane (epoxide) ring attached to a 3-chlorophenyl group, making it a versatile intermediate in organic synthesis. Its high reactivity enables its use in nucleophilic ring-opening reactions, facilitating the production of pharmaceuticals, agrochemicals, and specialty chemicals. The presence of the chloro substituent enhances its utility in cross-coupling and further functionalization reactions. The compound is typically handled under controlled conditions due to its sensitivity to moisture and strong acids/bases. Its well-defined structure and purity make it suitable for research and industrial applications requiring precise electrophilic intermediates.
2-(3-Chlorophenyl)oxirane structure
2-(3-Chlorophenyl)oxirane structure
Product Name:2-(3-Chlorophenyl)oxirane
CAS No:20697-04-5
MF:C8H7ClO
MW:154.593581438065
MDL:MFCD01656983
CID:910280
PubChem ID:155613
Update Time:2025-06-14

2-(3-Chlorophenyl)oxirane Chemical and Physical Properties

Names and Identifiers

    • 2-(3-chloro-phenyl)-oxirane
    • (+/-)-2-(3-chlorophenyl)oxirane
    • (+/-)-3-chlorostyrene oxide
    • (3-Chlorophenyl)oxirane
    • (m-Chlorophenyl)oxirane
    • (rac)-2-(3-chlorophenyl)oxirane
    • 3-Chloroepoxystyrene
    • 3-Chlorostyrene oxide
    • CCRIS 878
    • m-Chlorostyrene oxide
    • Oxirane, (3-chlorophenyl)-
    • EN300-93949
    • SCHEMBL25831551
    • 115648-90-3
    • 2-(3-Chlorophenyl)oxirane
    • m-Chlorostyrene oxide; 3-Chlorostyrene oxide; 3-Chloroepoxystyrene;
    • AS-37357
    • (R)-3-Chlorostyrene oxide
    • Benzene, 1-chloro-3-(epoxyethyl)-
    • 20697-04-5
    • DTXSID40942899
    • (2S)-2-(3-chlorophenyl)oxirane
    • (S)-3-chlorostyrene oxide
    • A833876
    • AKOS000139103
    • AM84717
    • Oxirane, 2-(3-chlorophenyl)-
    • A4496
    • YVMKRPGFBQGEBF-UHFFFAOYSA-N
    • CS-0171121
    • Z278165232
    • 3-CHLOROPHENYL)OXIRANE
    • A803463
    • (s)-2-(3-chlorophenyl)oxirane
    • DB-054210
    • AKOS016842994
    • (R)-(+)-(3-Chlorophenyl)oxirane
    • SCHEMBL937187
    • AC-6652
    • SY308682
    • BCP21949
    • MFCD00216657
    • MFCD01656983
    • 53631-04-2
    • MDL: MFCD01656983
    • Inchi: 1S/C8H7ClO/c9-7-3-1-2-6(4-7)8-5-10-8/h1-4,8H,5H2
    • InChI Key: YVMKRPGFBQGEBF-UHFFFAOYSA-N
    • SMILES: ClC1=CC=CC(=C1)C1CO1

Computed Properties

  • Exact Mass: 154.019
  • Monoisotopic Mass: 154.019
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 126
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 12.5A^2
  • XLogP3: 2

Experimental Properties

  • Color/Form: Colorless to Yellow Liquid
  • Density: 1.1310 (rough estimate)
  • Boiling Point: 214.23°C (rough estimate)
  • Flash Point: 97.6ºC
  • Refractive Index: 1.5420 (estimate)
  • PSA: 12.53000
  • LogP: 2.41130

2-(3-Chlorophenyl)oxirane Security Information

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2-(3-Chlorophenyl)oxirane Suppliers

Amadis Chemical Company Limited
Gold Member
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(CAS:20697-04-5)2-(3-Chlorophenyl)oxirane
Order Number:A4496
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:03
Price ($):291.0
Email:sales@amadischem.com

Additional information on 2-(3-Chlorophenyl)oxirane

Research Brief on 2-(3-Chlorophenyl)oxirane (CAS: 20697-04-5): Recent Advances and Applications in Chemical Biology and Pharmaceutical Sciences

2-(3-Chlorophenyl)oxirane (CAS: 20697-04-5), also known as 3-chlorostyrene oxide, is a chiral epoxide compound that has garnered significant attention in chemical biology and pharmaceutical research due to its versatile reactivity and potential as a building block for bioactive molecules. Recent studies have explored its applications in asymmetric synthesis, drug discovery, and enzyme inhibition, highlighting its importance in medicinal chemistry. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activities, and therapeutic potential.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of 2-(3-Chlorophenyl)oxirane as a key intermediate in the synthesis of novel β-adrenergic receptor antagonists. The researchers employed a stereoselective epoxidation of 3-chlorostyrene using Jacobsen's catalyst, achieving high enantiomeric excess (ee > 95%). The resulting epoxide was further functionalized to yield compounds with nanomolar affinity for β1-adrenergic receptors, suggesting potential applications in cardiovascular therapeutics.

In the realm of enzyme inhibition, a recent ACS Chemical Biology publication (2024) reported that 2-(3-Chlorophenyl)oxirane acts as a mechanism-based inhibitor of cytochrome P450 2E1 (CYP2E1), an enzyme implicated in drug metabolism and toxicity. Structural analysis revealed covalent modification of the heme prosthetic group, leading to irreversible inhibition. This finding opens new avenues for developing targeted CYP2E1 inhibitors for alcohol-related liver diseases.

Advances in biocatalysis have also leveraged this compound's reactivity. A 2024 Nature Catalysis study described an engineered epoxide hydrolase from Aspergillus niger capable of kinetic resolution of racemic 2-(3-Chlorophenyl)oxirane with unprecedented selectivity (E > 200). The (R)-enantiomer was obtained in 99% ee and served as a precursor to chiral β-blockers, showcasing the compound's value in green pharmaceutical manufacturing.

From a safety perspective, recent toxicological assessments (2023, Chemical Research in Toxicology) have characterized the compound's metabolic fate, identifying glutathione conjugates as the primary detoxification products. These findings inform risk assessment for occupational exposure during pharmaceutical production.

Ongoing clinical research (Phase I trials) is evaluating derivatives of 2-(3-Chlorophenyl)oxirane as potential anti-inflammatory agents targeting the NLRP3 inflammasome. Preliminary data suggest promising oral bioavailability and tissue distribution profiles, with results expected in Q4 2024.

In conclusion, 2-(3-Chlorophenyl)oxirane continues to emerge as a multifaceted tool in drug discovery and chemical biology. Recent breakthroughs in its stereoselective synthesis, enzyme inhibition mechanisms, and therapeutic applications underscore its growing importance in pharmaceutical sciences. Future research directions may explore its potential in targeted covalent inhibitors and as a scaffold for PROTAC molecules.

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Amadis Chemical Company Limited
(CAS:20697-04-5)2-(3-Chlorophenyl)oxirane
A4496
Purity:99%
Quantity:5g
Price ($):291.0
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